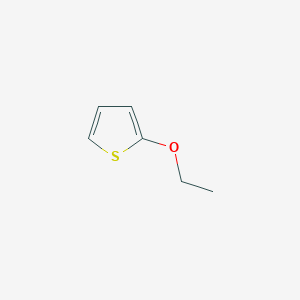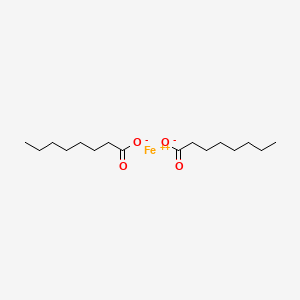
1-Benzoxepin-3(2H)-one
概要
説明
1-Benzoxepin-3(2H)-one is an oxygen-containing bicyclic molecule consisting of an oxepin ring and a benzene ring . It is found in the skeleton of several fungal metabolites .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, 4-Phenyl-1-benzoxepin-3-(2H)-ones can be O-methylated to form the methyl ethers by reacting them first with potassium tert-butoxide and then with methyl fluorosulfonate at low temperature . The O-acetylation of 2,3-dihydro-1-benzoxepin-3-ones to afford the 3-acetoxy-1-benzoxepins is readily achieved by the action of acetic anhydride in the presence of an appropriate base, such as pyridine, triethylamine, or sodium acetate .Molecular Structure Analysis
The molecular structure of this compound consists of an oxepin ring and a benzene ring . There are three isomers, varying in where the oxygen is positioned in the oxepin heterocycle relative to where the benzene is fused to it .Chemical Reactions Analysis
The chemical reactions of this compound are diverse and depend on the specific conditions and reagents used. For example, it can undergo O-methylation and O-acetylation reactions as mentioned in the synthesis analysis .科学的研究の応用
Synthesis Techniques
- Concise Synthesis Methods : A concise three-step strategy was developed for synthesizing 2-benzoxepin-3(1H)-ones, involving intermolecular Heck coupling, reduction of carbonyl functionality, and base-induced intramolecular condensation (Hazra, Krishna, & Satyanarayana, 2015).
- Sequential One-Pot Synthesis : Another approach for synthesizing 2-benzoxepin-3(1H)-ones involves a one-pot method integrating oxy-Michael addition, Heck coupling, and intramolecular degradation followed by condensation (Reddy, Krishna, & Satyanarayana, 2013).
Derivatives and Metabolites
- Isolation from Fungal Cultures : 3,7-Bis(hydroxymethyl)-1-benzoxepin-5(2H)-one, a novel oxygen heterocyclic metabolite, was isolated from Marasmiellus ramealis cultures, indicating a natural occurrence and potential for further exploration in natural product chemistry (Holroyde, Orr, & Thaller, 1978).
Chemical Properties and Applications
- Olfactory Properties : The synthesis and olfactory properties of (1'E)-7-(Prop-1'-enyl)-2H-benzo[b][1,4]dioxepin-3(4H)-ones, which possess an intense marine, spicy-vanillic odor, highlight the application in fragrance chemistry (Kraft, Popaj, Müller, & Schär, 2010).
- Bioactivity and Ecological Role : Benzoxazinones, a class including (2H)-1,4-benzoxazin-3(4H)-ones, exhibit significant bioactivity, demonstrating phytotoxic, antifungal, antimicrobial, and antifeedant effects. This highlights their potential as natural herbicide models and their ecological roles in plant defense mechanisms (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).
Biological and Pharmacological Research
- Medical Applications : Research into benzoxepin derivatives, including 1,5-benzoxathiepin and 1-benzoxepin, reveals potential in serotonin receptor-blocking activity, suggesting applications in the development of pharmaceuticals for conditions influenced by serotonin receptors (Sugihara, Mabuchi, Hirata, Imamoto, & Kawamatsu, 1987).
将来の方向性
作用機序
Target of Action
1-Benzoxepin-3(2H)-one, also known as 2,3-dihydro-1-benzoxepin-3-one, is an oxygen-containing bicyclic molecule consisting of an oxepin ring and a benzene ring It’s worth noting that benzoxepin derivatives have been found in several fungal metabolites , suggesting potential interactions with biological targets in fungi.
Mode of Action
It’s known that the compound can undergo o-acetylation to afford 3-acetoxy-1-benzoxepins . This reaction is facilitated by the action of acetic anhydride in the presence of an appropriate base . The resulting acetoxy derivatives may interact differently with biological targets.
Biochemical Pathways
The compound’s presence in various natural products suggests it may play a role in the biosynthetic pathways of these organisms .
Result of Action
Some benzoxepin derivatives have been found to inhibit cyclooxygenase , an enzyme involved in inflammation and pain pathways. This suggests that this compound and its derivatives may have potential therapeutic applications.
特性
IUPAC Name |
1-benzoxepin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-9-6-5-8-3-1-2-4-10(8)12-7-9/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXWDVCAVGNSQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C=CC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460434 | |
| Record name | 1-Benzoxepin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
369376-68-1 | |
| Record name | 1-Benzoxepin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to 1-benzoxepin-3(2H)-one derivatives?
A: 1-Benzoxepin-3(2H)-ones can be synthesized through various methods. One common approach involves using 2,3-dihydro-1-benzoxepin-3-ones as precursors. For example, 4-phenyl-2,3-dihydro-1-benzoxepin-3-ones can be alkylated or acetylated to yield the corresponding this compound derivatives []. Another method utilizes the hydrogenolytic cleavage of isoxazole rings in specifically designed benzoxepinoisoxazolone derivatives to obtain 5-aryl-4,5-dihydro[1]benzoxepin-3(2H)-ones [].
Q2: How does the structure of the 7-membered ring in this compound derivatives affect their properties?
A: Research suggests a correlation between the conformation of the seven-membered ring in this compound derivatives and their odor profiles []. While specific details about the structural-property relationships weren't elaborated upon in the provided abstract, it highlights the importance of the seven-membered ring conformation in influencing the overall characteristics of these compounds.
Q3: What are some reactions that 2,3-dihydro-1-benzoxepin-3-one can undergo?
A: 2,3-dihydro-1-benzoxepin-3-one can be O-acetylated under specific reaction conditions []. Additionally, it can be converted into 2,3,4,5-tetrahydro-1-benzoxepin-3-amines and other related compounds []. These examples demonstrate the reactivity of the carbonyl group and the potential for further derivatization of the core structure.
Q4: Are there any challenges associated with the synthesis of certain derivatives of this compound?
A: Yes, difficulties can arise when synthesizing specific derivatives. For instance, attempts to N-alkylate 2,3-dihydro-1,5-benzoxazepin-4(5H)-one, a related compound, often lead to ring cleavage and the formation of acrylamide instead of the desired N-alkylated product []. This highlights the need for carefully designed synthetic strategies when modifying these structures.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

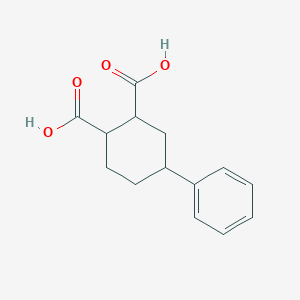

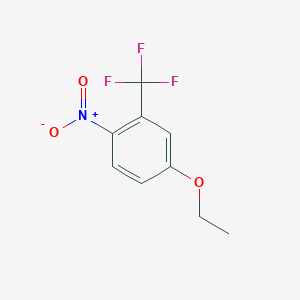
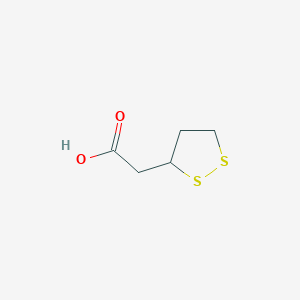

![4-[[(4-Methylphenyl)sulfonylhydrazinylidene]methyl]benzoic acid](/img/structure/B3051835.png)


![N-[(Benzyloxy)carbonyl]-3-fluoro-D-alanine](/img/structure/B3051838.png)
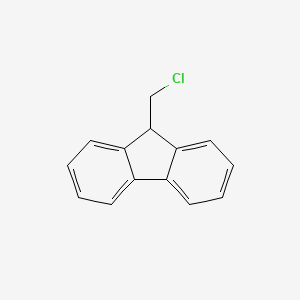
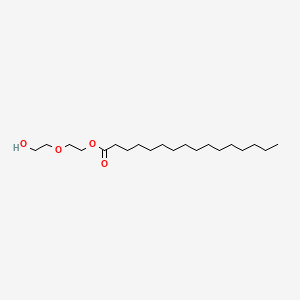
![1-[(Oxiran-2-yl)methyl]cyclopentan-1-ol](/img/structure/B3051841.png)
